Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate

Description

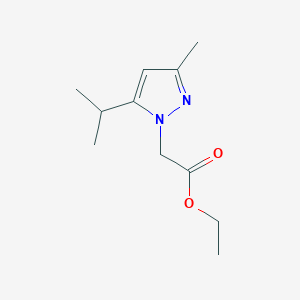

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived ester characterized by a 1H-pyrazole core substituted with a methyl group at position 3 and an isopropyl group at position 5. The molecule is further functionalized with an ethyl acetate group via a methylene (-CH2-) linker at position 1 of the pyrazole ring. Its molecular formula is inferred as C11H18N2O2, with a molar mass of 234.28 g/mol. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 2-(3-methyl-5-propan-2-ylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-13-10(8(2)3)6-9(4)12-13/h6,8H,5,7H2,1-4H3 |

InChI Key |

JZESROLSDZVRQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-isopropyl-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the pyrazole ring and the functionalization of the acetate group. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound increases logP compared to dimethyl analogs (e.g., 10199-60-7), suggesting better membrane permeability .

- Solubility : The carboxylic acid derivative (1402446-16-5) exhibits higher aqueous solubility due to ionization, unlike the ethyl ester form .

- Thermal Stability : Bulkier substituents (e.g., isopropyl, phenyl) disrupt crystal packing, lowering melting points compared to smaller analogs .

Hydrogen Bonding and Crystallography

Biological Activity

Ethyl 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, supported by research findings and data tables.

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.27 g/mol

- CAS Number : 1596337-37-9

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with ethyl acetate under specific conditions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. The compound demonstrated a dose-dependent inhibition of inflammatory markers, such as TNF-alpha and IL-6.

In a carrageenan-induced paw edema model, the compound reduced inflammation significantly at a dosage of 10 mg/kg:

| Dosage (mg/kg) | Reduction in Paw Edema (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 39 |

This suggests that this compound may act through inhibition of cyclooxygenase enzymes (COX), similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Properties

Preliminary studies have shown that this compound induces apoptosis in cancer cell lines. The compound's mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation.

In vitro studies on various cancer cell lines yielded the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 22 |

| A549 | 18 |

The ability to induce cell cycle arrest and apoptosis indicates its potential as an anticancer agent.

The biological activities of this compound are attributed to its interaction with specific enzymes and receptors within biological systems. Molecular docking studies suggest that it may bind to targets involved in inflammatory responses and cancer cell signaling pathways.

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers evaluated the compound's efficacy in reducing inflammation in animal models, demonstrating significant reductions in edema.

-

Antimicrobial Efficacy Study :

- A series of experiments confirmed its effectiveness against multiple pathogenic strains, highlighting its potential as a broad-spectrum antimicrobial agent.

-

Cancer Cell Line Studies :

- Various cancer cell lines were treated with the compound, showcasing its ability to inhibit growth and induce apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.